Enantioselective Pharmacokinetics
The use of a chiral internal standard is mandated by the profound stereoselectivity in modafinic acid's pharmacokinetics. The (+)-enantiomer of modafinic acid is eliminated from human plasma three times faster than the (-)-enantiomer [1]. Quantifying only total (racemic) modafinic acid would mask these critical differences, leading to inaccurate exposure assessments. (S)-(+)-Modafinic acid-d5 enables the specific and accurate quantification of the more rapidly cleared (S)-enantiomer, a necessity for any study where chiral disposition is relevant.
| Evidence Dimension | In Vivo Elimination Rate |
|---|---|
| Target Compound Data | (S)-(+)-Modafinic acid is eliminated 3x faster than the (R)-enantiomer |
| Comparator Or Baseline | (R)-(-)-Modafinic acid |
| Quantified Difference | 3-fold difference |
| Conditions | Human pharmacokinetic study following administration of racemic modafinil |
Why This Matters
For researchers, this confirms that a non-chiral or mismatched-chiral internal standard will yield a combined, inaccurate measurement, while (S)-(+)-modafinic acid-d5 provides the required enantiomer-specific quantification.
- [1] Cass, Q. B., et al. (2008). A method for determination of the plasma levels of modafinil enantiomers, (+/-)-modafinic acid and modafinil sulphone by direct human plasma injection and bidimensional achiral-chiral chromatography. Journal of Pharmaceutical and Biomedical Analysis, 46(5), 937-944. DOI: 10.1016/j.jpba.2007.03.004 View Source
